3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one

Description

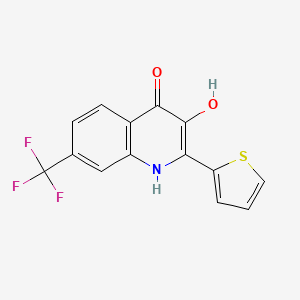

Chemical Structure and Properties 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one (CAS: 1261488-18-9) is a heterocyclic compound featuring a quinolin-4-one core substituted with a hydroxyl group at position 3, a thiophene ring at position 2, and a trifluoromethyl group at position 7 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene moiety contributes to π-π stacking interactions, making it a candidate for pharmaceutical and materials science applications.

For example, Sn-powder-mediated reductions in AcOH (as seen in related triazin-4-yl derivatives) or multi-step functionalization of halogenated intermediates may be applicable . Characterization techniques such as X-ray crystallography (via SHELX programs ) and NMR spectroscopy are critical for confirming its structure.

Properties

IUPAC Name |

3-hydroxy-2-thiophen-2-yl-7-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F3NO2S/c15-14(16,17)7-3-4-8-9(6-7)18-11(13(20)12(8)19)10-2-1-5-21-10/h1-6,20H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUBOFCBKNISZSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C(=O)C3=C(N2)C=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the construction of the quinolinone core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The thiophene ring can be introduced through a subsequent substitution reaction, and the trifluoromethyl group can be added using reagents like trifluoromethyl iodide.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction can yield hydroquinone derivatives.

Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory agent and an antimicrobial agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences and Implications

Substituent Effects on Bioactivity

- The thiophene group in the target compound may offer superior binding to sulfur-interacting enzymes (e.g., kinases) compared to pyridine in the benzotriazin-4-yl analogue .

- Trifluoromethyl (CF₃) is a common feature in the target compound and etrasimod, suggesting shared metabolic resistance but distinct therapeutic targets (e.g., anti-inflammatory vs. kinase inhibition) .

Core Heterocycle Variations Quinolin-4-one vs.

Synthetic Accessibility

- The target compound’s synthesis likely requires regioselective functionalization, whereas etrasimod’s complex scaffold demands multi-step enantioselective routes .

Biological Activity

3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.

The compound has the following chemical properties:

- Molecular Formula : CHFNOS

- Molecular Weight : 311.28 g/mol

- LogP (XLogP3) : 3.6

- Hydrogen Bond Donor Count : 2

- Hydrogen Bond Acceptor Count : 7

- Rotatable Bond Count : 1 .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions that incorporate the thiophene and trifluoromethyl groups, which are crucial for enhancing the compound's biological activity.

Anticancer Properties

Research indicates that derivatives of compounds containing thiophene moieties exhibit significant anticancer activity. For example, studies have shown that related compounds can act as dual inhibitors of the PI3Kα/mTOR pathways, which are critical in cancer cell proliferation and survival. In a study focusing on substituted triazine derivatives, one compound demonstrated an IC of 0.20 µM against A549 lung cancer cells, highlighting the potential of similar structures like this compound in cancer therapy .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound 13g | A549 | 0.20 ± 0.05 |

| Compound 13g | MCF-7 | 1.25 ± 0.11 |

| Compound 13g | HeLa | 1.03 ± 0.24 |

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways such as PI3K/Akt/mTOR. In cell cycle studies, it has been observed that treatment with compounds similar to this compound can induce apoptosis and cell cycle arrest at the G0/G1 phase in a dose-dependent manner .

Study on Antitumor Activity

A study published in Journal of Medicinal Chemistry explored various derivatives of thiophene-containing compounds for their antitumor activity. Among them, a derivative similar to our compound showed promising results in inhibiting tumor growth in xenograft models, suggesting a strong potential for further development into therapeutic agents .

In Vivo Studies

In vivo studies using animal models have demonstrated that compounds with similar structures can significantly reduce tumor volume and improve survival rates when administered at appropriate dosages. This underscores the relevance of further investigations into the pharmacokinetics and toxicity profiles of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-2-(thiophen-2-yl)-7-(trifluoromethyl)-1,4-dihydroquinolin-4-one?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from aniline derivatives and β-ketoesters. Key steps include:

-

Cyclization : Formation of the quinolinone core under acidic or basic conditions.

-

Substitution : Introduction of the thiophen-2-yl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .

-

Trifluoromethylation : Direct incorporation using CF₃-containing reagents (e.g., trifluoromethyl copper complexes) or via post-synthetic modification .

-

Purification : Techniques like column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensure >95% purity .

Key Reaction Parameters Typical Conditions Temperature for cyclization 80–100°C, reflux Catalyst for Suzuki coupling PdCl₂(PPh₃)₂, Na₂CO₃, 1,4-dioxane Yield optimization 60–75% after purification

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation combines:

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., O–H···O interactions stabilizing the dihydroquinolinone core) .

- Spectroscopy :

- ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm (thiophene protons), δ 160–165 ppm (carbonyl carbons) .

- FT-IR : Stretching vibrations at 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–F) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 340.05 .

Q. What initial biological screening approaches are used to assess its activity?

- Methodological Answer : Preliminary screens include:

- Enzyme inhibition assays : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Microbial susceptibility : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .

Advanced Research Questions

Q. How do reaction conditions influence yield in cross-coupling steps (e.g., Suzuki-Miyaura)?

- Methodological Answer : Yield optimization requires:

- Catalyst loading : 2–5 mol% Pd, with ligand-to-metal ratios (e.g., 1:1 PPh₃:Pd) critical for avoiding side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance solubility of aryl boronic acids .

- Temperature control : 80–110°C for 12–24 hours under N₂/Ar to prevent oxidation of intermediates .

- Base choice : Na₂CO₃ or K₃PO₄ maintains pH 8–9, facilitating transmetallation .

Q. How can researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies arise from:

- Purity variations : Validate compound integrity via HPLC (≥98% purity) and elemental analysis .

- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .

- Structural analogs : Compare SAR trends using derivatives (e.g., replacing thiophene with furan) to isolate substituent effects .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., hydroxyl group at C3 as H-bond donor) .

- Molecular docking (AutoDock Vina) : Simulates binding to active sites (e.g., EGFR kinase domain) with scoring functions (ΔG < -8 kcal/mol indicates strong affinity) .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What is the role of the trifluoromethyl group in modulating reactivity and bioavailability?

- Methodological Answer : The CF₃ group:

- Enhances lipophilicity : LogP increases by ~1.5 units, improving membrane permeability .

- Electron-withdrawing effects : Stabilizes the quinolinone ring via resonance, reducing susceptibility to metabolic oxidation .

- Steric effects : Hinders rotation around the C7–CF₃ bond, favoring bioactive conformations .

Q. What purification challenges arise during scale-up, and how are they mitigated?

- Methodological Answer :

- Byproduct formation : Remove dimeric impurities via gradient elution (CH₂Cl₂:MeOH 95:5 → 80:20) .

- Solubility issues : Use mixed solvents (e.g., THF/water) for recrystallization at controlled cooling rates (2°C/min) .

- Chiral resolution : For enantiomerically pure batches, employ chiral HPLC (Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.